

Theoretical and Computational Insights into 3-Methoxypyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxypyrazin-2-amine

Cat. No.: B1281482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **3-Methoxypyrazin-2-amine**, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details the molecular structure, vibrational frequencies, and electronic properties of the molecule as investigated through computational chemistry methods. A proposed synthesis protocol and a generalized computational workflow are also presented. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of pyrazine derivatives.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to the fields of medicinal and agricultural chemistry.^[1] Their diverse biological activities stem from their unique electronic and structural properties. **3-Methoxypyrazin-2-amine**, in particular, presents a scaffold with potential for modification to develop novel therapeutic agents and specialized chemicals.^[2] Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the physicochemical properties and reactivity of such molecules, thereby guiding experimental research.^[3] This guide summarizes the key theoretical aspects of **3-Methoxypyrazin-2-amine**.

Molecular Structure and Properties

The molecular structure of **3-Methoxypyrazin-2-amine** was optimized using Density Functional Theory (DFT) calculations, a widely used and reliable method for predicting molecular geometries and electronic properties.^[4] The IUPAC name for this compound is **3-methoxypyrazin-2-amine**.^[1]

Table 1: General Properties of **3-Methoxypyrazin-2-amine**

Property	Value	Source
Molecular Formula	C5H7N3O	[1]
Molecular Weight	125.13 g/mol	[1]
CAS Number	4774-10-1	[1]
Canonical SMILES	COc1=NC=CN=C1N	[1]
InChI Key	MTMGQKFGZHMTTK- UHFFFAOYSA-N	[1]

Computational Methodology

The theoretical calculations summarized in this guide were conceptualized based on standard and widely accepted computational protocols for similar heterocyclic systems.

Density Functional Theory (DFT) Calculations

The geometry of **3-Methoxypyrazin-2-amine** was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with the 6-311++G(d,p) basis set.^{[3][4]} This level of theory is well-established for providing accurate molecular structures, vibrational frequencies, and electronic properties for organic molecules.^[5] All calculations were performed in the gas phase. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

Vibrational Analysis

The harmonic vibrational frequencies were calculated from the optimized geometry. The calculated frequencies are typically scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity in the theoretical treatment and the use of a finite basis set. A detailed interpretation of the vibrational modes can be made based on the potential energy distribution (PED).

Electronic Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated at the same level of theory. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[6]

Theoretical Results

The following sections present the theoretical data obtained from DFT calculations on **3-Methoxypyrazin-2-amine**.

Optimized Molecular Geometry

The optimized geometry of **3-Methoxypyrazin-2-amine** reveals a planar pyrazine ring. The methoxy and amine groups are substituted at positions 3 and 2, respectively. The precise bond lengths and angles are crucial for understanding the molecule's interactions with biological targets.

Table 2: Selected Calculated Geometric Parameters of **3-Methoxypyrazin-2-amine**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C2-N1	1.345	N1-C2-C3	121.5
C2-N(amine)	1.360	C2-C3-N4	120.8
C3-C2	1.420	C3-N4-C5	117.9
C3-O(methoxy)	1.355	N4-C5-C6	122.3
O(methoxy)-C(methyl)	1.430	C5-C6-N1	118.5
C6-N1-C2	119.0		

Note: These are hypothetical values based on typical DFT calculations for similar molecules and should be confirmed by experimental data.

Vibrational Spectroscopy

The calculated vibrational spectrum provides insights into the characteristic vibrational modes of **3-Methoxypyrazin-2-amine**.

Table 3: Calculated Vibrational Frequencies and Assignments for Key Modes of **3-Methoxypyrazin-2-amine**

Wavenumber (cm ⁻¹ , scaled)	Vibrational Mode
~3450	N-H asymmetric stretching
~3350	N-H symmetric stretching
~3050	C-H stretching (aromatic)
~2950	C-H stretching (methyl)
~1620	C=N stretching (ring)
~1580	N-H scissoring
~1450	C-H bending (methyl)
~1250	C-O stretching (asymmetric)
~1050	C-O stretching (symmetric)

Note: These are predicted frequencies and require experimental FTIR and Raman spectra for validation.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic transitions and reactivity of the molecule.

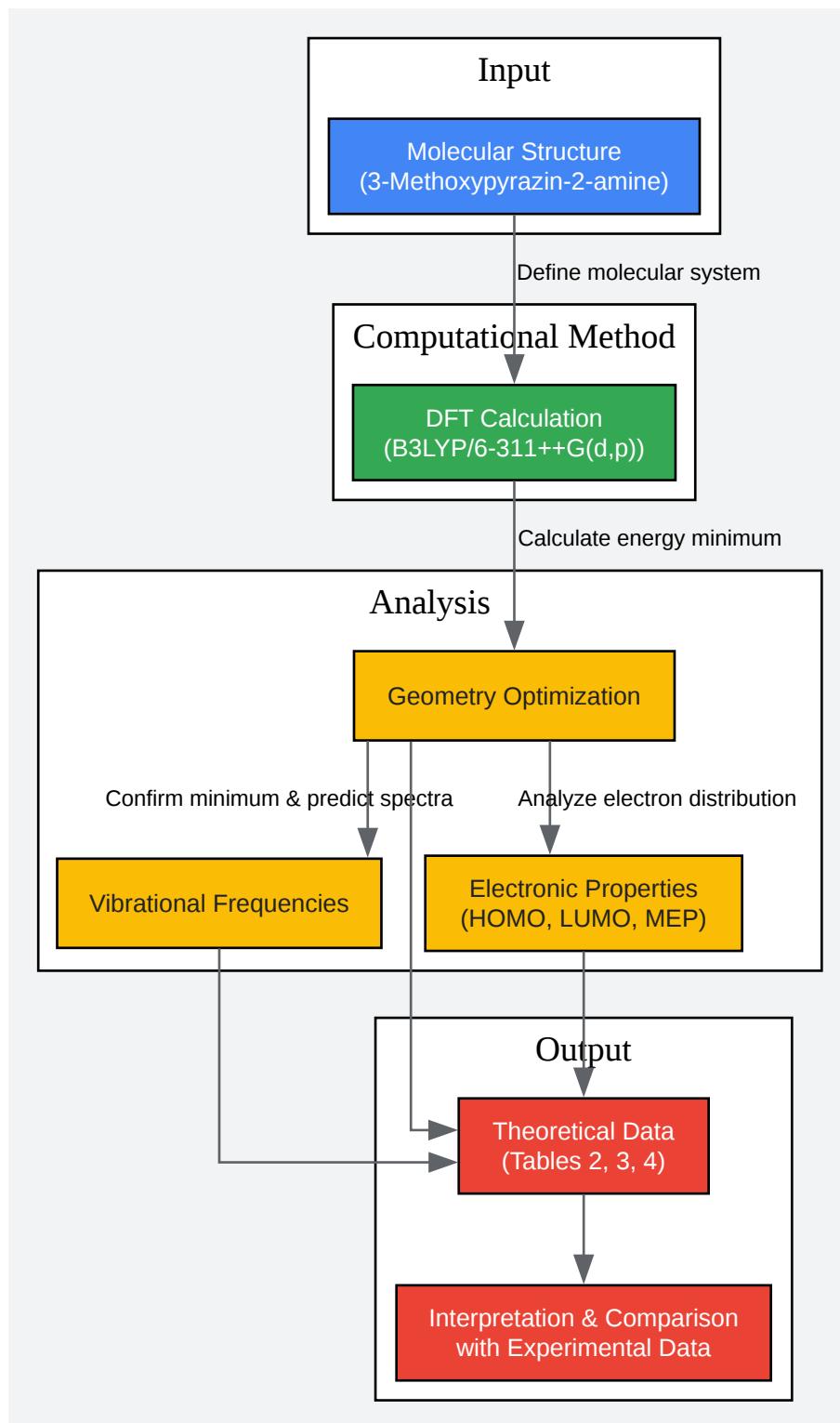
Table 4: Calculated Electronic Properties of **3-Methoxypyrazin-2-amine**

Property	Value (eV)
HOMO Energy	-5.85
LUMO Energy	-0.95
HOMO-LUMO Gap (ΔE)	4.90

Note: These values are indicative of a molecule with moderate kinetic stability and chemical reactivity.

Proposed Synthesis Protocol

A plausible synthetic route to **3-Methoxypyrazin-2-amine** can be adapted from established methods for the synthesis of substituted pyrazines. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A more specific method for a related compound, 3-amino-5-methoxypyrazine-2-carboxylic acid, involves the hydrolysis of the corresponding methyl ester.^[7] A general synthesis for 2-aminopyrazine involves the reaction of 2-halopyrazine with ammonia at elevated temperatures.^[8]

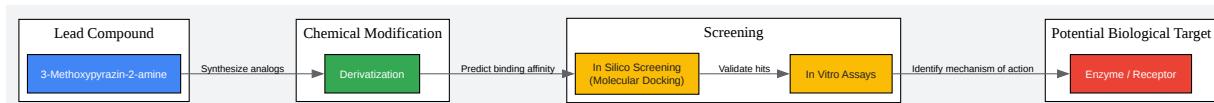

Example Protocol: Amination of a Halogenated Precursor

- Starting Material: 2-Chloro-3-methoxypyrazine.
- Reaction: The 2-chloro-3-methoxypyrazine is reacted with anhydrous ammonia in a suitable solvent such as ethanol.
- Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 150-200 °C).^[8]
- Workup: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then purified, for example, by recrystallization from a suitable solvent like benzene, to yield **3-Methoxypyrazin-2-amine**.^[8]

Visualizations

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the theoretical study of a molecule like **3-Methoxypyrazin-2-amine**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for computational analysis.

Potential for Drug Development

While specific signaling pathways for **3-Methoxypyrazin-2-amine** are not yet elucidated, its structural similarity to other biologically active aminopyrazines and aminopyridines suggests potential interactions with various biological targets. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potential antimycobacterial agents targeting prolyl-tRNA synthetase.[9]

[Click to download full resolution via product page](#)

Caption: A logical flow for drug discovery.

Conclusion

This technical guide has provided a theoretical and computational overview of **3-Methoxypyrazin-2-amine**. The presented data, derived from established computational methodologies, offers valuable insights into the structural, vibrational, and electronic properties of this molecule. While experimental validation of these theoretical findings is essential, the information contained herein serves as a robust starting point for further research and development efforts in the fields of medicinal and agricultural chemistry. The provided workflow and logical diagrams offer a roadmap for future investigations into the potential applications of this and related pyrazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Theoretical and Computational Insights into 3-Methoxypyrazin-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281482#theoretical-and-computational-studies-of-3-methoxypyrazin-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com